N-methylpyrimidin-5-amine
Overview
Description
N-methylpyrimidin-5-amine is an organic compound with the molecular formula C5H7N3 It is a derivative of pyrimidine, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: N-methylpyrimidin-5-amine can be synthesized through several methods. One common approach involves the methylation of pyrimidin-5-amine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the methylation reaction under milder conditions, reducing the need for high temperatures and pressures.
Chemical Reactions Analysis
Types of Reactions: N-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced to this compound using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: this compound N-oxide.
Reduction: this compound.
Substitution: Various substituted pyrimidines depending on the substituent introduced.
Scientific Research Applications
N-methylpyrimidin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in biochemical assays.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-methylpyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with amino acid residues in the enzyme, thereby inhibiting its activity. The exact pathways involved depend on the specific application and target enzyme.
Comparison with Similar Compounds
N-methylpyrimidin-5-amine can be compared to other similar compounds, such as:
Pyrimidin-5-amine: The parent compound without the methyl group.
N-ethylpyrimidin-5-amine: A similar compound with an ethyl group instead of a methyl group.
2,4-diaminopyrimidine: Another pyrimidine derivative with amino groups at positions 2 and 4.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the nitrogen atom enhances its lipophilicity and may influence its binding affinity to molecular targets compared to its unsubstituted or differently substituted analogs.
Properties
IUPAC Name |
N-methylpyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-6-5-2-7-4-8-3-5/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGFYAAUZMZFRRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70633920 | |
Record name | N-Methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40492-24-8 | |
Record name | N-Methylpyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70633920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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